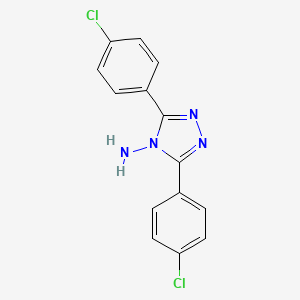

3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

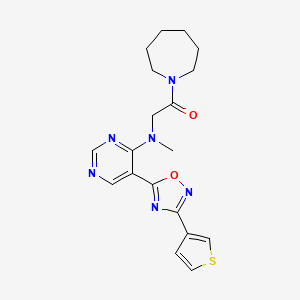

3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine is a chemical compound with the linear formula C14H9Cl2N3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using 1 HNMR and FTIR spectroscopic techniques . The analysis of HOMO–LUMO and natural bond orbital are investigated to study the charge transfer interactions leading to the properties of nonlinear behavior .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 290.154 . Further studies are needed to fully characterize its properties.Scientific Research Applications

Synthesis of Chiral Primary Amines

- This compound has been utilized as a chiral auxiliary for synthesizing enantiomerically enriched α-aminoacetals, primary alkyl, and arylalkyl amines. This process involves several stages, including imine formation, diastereoselective addition of a Grignard reagent, quaternization of the triazole auxiliary, and cleavage of the N4–Nexocyclic bond by LiBH4 (Serradeil-Albalat et al., 2008).

Corrosion Inhibition

- 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine derivatives have been studied for their effectiveness in corrosion and dissolution protection of mild steel in acidic media. These derivatives act as mixed-type inhibitors and their inhibitive efficiency mainly depends on the type and nature of the substituents present in the inhibitor molecule (Bentiss et al., 2007).

Antimicrobial Activities

- New 1,2,4-Triazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).

Anti-Lung Cancer Agents

- A series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds, including variants of this compound, were designed and evaluated for their potential as anti-lung cancer agents. Some compounds exhibited potent cytotoxic activities, indicating their potential application as drugs (Sun et al., 2019).

Photostability Study of Schiff Base Metal Complexes

- The compound has been used in the synthesis of new Schiff base metal complexes, which were examined for their photostability activities. These complexes showed enhanced stability compared to polystyrene films alone, suggesting potential applications in material sciences (Al-khazraji & Al Hassani, 2020).

Proton Conductive Polyimide Ionomer Membranes

- In the field of polymer science, derivatives of this compound have been incorporated into sulfonated polyimide copolymers to enhance their proton conductive properties. This application is significant in improving the performance of fuel cells and other related technologies (Saito et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-cancer activity

Mode of Action

It’s suggested that similar compounds may interact with dna/rna in cancer cells, leading to cell death . The specific interactions of 3,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-4-amine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Similar compounds have been shown to induce cell death through ros-mediated mitochondrial dysfunction

Result of Action

Similar compounds have been shown to possess remarkable anti-breast cancer activity

Properties

IUPAC Name |

3,5-bis(4-chlorophenyl)-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4/c15-11-5-1-9(2-6-11)13-18-19-14(20(13)17)10-3-7-12(16)8-4-10/h1-8H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSLOKYTBABVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2611665.png)

![4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol](/img/structure/B2611666.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2611670.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2611679.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid](/img/structure/B2611680.png)

![N-[(4,4-Difluoro-1-hydroxycyclohexyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2611683.png)

![6-[5-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2611684.png)